9-Deacetyltaxinine E

Beschreibung

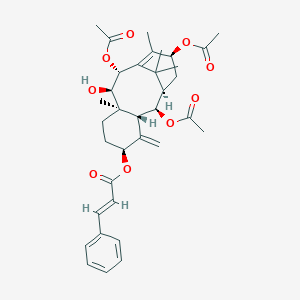

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBCBWUAFDXSP-JVJUJCKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-Deacetyltaxinine E: A Technical Overview for Drug Discovery Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring diterpenoid belonging to the taxane family of compounds. These compounds are of significant interest to the scientific community due to the well-established anticancer properties of prominent members like Paclitaxel (Taxol®). Isolated from various species of the yew tree (Taxus), taxanes represent a rich source of chemical diversity with potential applications in oncology and other therapeutic areas. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, plausible experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a complex diterpenoid with a characteristic 6-8-6 tricyclic core structure common to taxanes. Its specific chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₅H₄₄O₉ |

| Molecular Weight | 608.72 g/mol |

| CAS Number | 284672-78-2 |

| Class | Diterpenoid, Taxane |

| Natural Source | Seeds of Taxus mairei (Yew Tree) |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in methanol, ethanol, DMSO |

Experimental Protocols

General Isolation and Purification Protocol for Taxanes from Taxus mairei Seeds

-

Extraction:

-

Air-dried and powdered seeds of Taxus mairei are extracted exhaustively with a 50-80% aqueous ethanol or methanol solution at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The taxane-containing fractions are typically found in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.

-

A typical mobile phase for preparative HPLC would be a gradient of methanol and water.

-

Structural Elucidation

The structure of the purified this compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to identify the proton environments in the molecule.

-

¹³C NMR to identify the carbon skeleton.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and thus deduce the final structure.

-

Biological Activity

Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, based on the activities of other taxane diterpenoids isolated from Taxus mairei, it is plausible that this compound possesses cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous taxanes isolated from Taxus mairei have demonstrated potent cytotoxic activity against a range of cancer cell lines. While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of other taxanes from the same source, suggesting a potential area of investigation for this compound.

| Compound Name | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Taxumairone A | Human Colon Carcinoma | 0.1 µg/mL (ED₅₀) | [1] |

| Taxane Glucoside (13) | A2780/TAX (Taxol-resistant) | 0.19 | [2] |

| Taxol (Paclitaxel) | A2780/TAX (Taxol-resistant) | 4.4 | [2] |

| Docetaxel | A2780/TAX (Taxol-resistant) | 0.42 | [2] |

Note: The data presented is for related compounds to indicate the potential activity of taxanes from this source.

Potential Anti-inflammatory Activity and Mechanism of Action

Extracts from Taxus mairei have been shown to possess anti-inflammatory properties, and various taxane compounds are known to modulate inflammatory pathways.[3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that taxane compounds, potentially including this compound, may exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

Conclusion

This compound is a member of the promising taxane family of natural products. While specific biological data for this compound is currently scarce, the known activities of related taxanes from Taxus mairei strongly suggest its potential as a cytotoxic and anti-inflammatory agent. Further research is warranted to isolate sufficient quantities of this compound for comprehensive biological evaluation and to elucidate its precise mechanism of action. The protocols and potential pathways outlined in this document provide a framework for future investigations into this intriguing natural product.

References

- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 2. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to 9-Deacetyltaxinine E

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Molecular Formula: C₃₅H₄₄O₉

Introduction: 9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from the seeds of Taxus mairei, a species of yew. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to the scientific community for its potential biological activities. This technical guide provides a summary of the available information regarding its molecular characteristics and biological context.

Physicochemical and Spectroscopic Data

Table 1: Key Molecular Information for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₅H₄₄O₉ | |

| Source Organism | Taxus mairei (seeds) |

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this guide's compilation. Researchers would need to refer to specialized chemical databases or perform their own spectroscopic analysis.

Experimental Protocols

General Isolation Procedure for Taxane Diterpenoids from Taxus mairei Seeds

While a specific, detailed protocol for the isolation of this compound is not publicly documented, a general methodology for the extraction and isolation of taxane diterpenoids from Taxus mairei seeds can be outlined based on common practices in phytochemistry. This serves as a foundational protocol that can be optimized for the specific target compound.

1. Extraction:

-

Air-dried and powdered seeds of Taxus mairei are subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The extraction process is often repeated multiple times to ensure a comprehensive extraction of the plant material.

-

The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step aims to separate compounds based on their polarity. Taxanes are generally found in the chloroform or ethyl acetate fractions.

3. Chromatographic Separation:

-

The fraction containing the taxoids is subjected to a series of chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

4. Structure Elucidation:

-

The purified compound's structure is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Potential Signaling Pathways

Taxane diterpenoids, as a class, are well-known for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.

While specific studies detailing the biological activity and IC₅₀ values of this compound are not available in the reviewed literature, it is plausible that it may exhibit similar cytotoxic properties. Research on other taxanes isolated from Taxus mairei has demonstrated potent cytotoxicity. For instance, a new abeotaxane, taxumairone A, isolated from the seeds of Taxus mairei, exhibited an ED₅₀ of 0.1 µg/ml against human colon carcinoma cells. Another compound, taxumairol K, from the roots of the same plant, showed mild cytotoxicity against HeLa tumor cells.

Given the shared taxane scaffold, the logical workflow for investigating the biological activity of this compound would be to assess its cytotoxicity against a panel of cancer cell lines.

Caption: Proposed workflow for evaluating the cytotoxic activity of this compound.

Further investigation into the mechanism of action would likely involve exploring its effect on microtubule polymerization and cell cycle progression.

Caption: Hypothesized mechanism of action for this compound based on the known activity of taxanes.

Conclusion and Future Directions

This compound represents an understudied member of the promising taxane diterpenoid family. Its confirmed molecular formula and origin from Taxus mairei provide a solid foundation for further investigation. The immediate research priorities should include the development of a robust and scalable isolation protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its cytotoxic potential against a diverse panel of cancer cell lines. Subsequent studies could then focus on elucidating its precise mechanism of action and exploring its structure-activity relationship in comparison to other known taxanes. Such research is crucial for unlocking the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

In-depth Technical Guide: 9-Deacetyltaxinine E

CAS Number: 284672-78-2

This technical guide provides a comprehensive overview of 9-Deacetyltaxinine E, a natural diterpenoid compound isolated from plants of the Taxus genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this taxane derivative.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C35H44O9 and a molecular weight of 608.72 g/mol .[1] It belongs to the taxane family, a class of compounds renowned for their cytotoxic properties, the most famous of which is Paclitaxel (Taxol).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 284672-78-2 | [1][2] |

| Molecular Formula | C35H44O9 | [1] |

| Molecular Weight | 608.72 g/mol | [1] |

| Source | Seeds of Taxus mairei | [1] |

Isolation and Purification

This compound is a naturally occurring compound found in various species of the yew tree (Taxus). Specifically, it has been isolated from the seeds of Taxus mairei.[1] The general methodology for isolating taxanes from Taxus plant material involves the following steps:

-

Extraction: The dried and ground plant material (e.g., seeds, needles, bark) is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll.

-

Chromatography: The resulting extract is further purified using a series of chromatographic techniques. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual taxane compounds.

-

Structural Elucidation: The structure of the purified compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[3][4]

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural similarity to other well-characterized taxanes suggests a comparable mechanism of action. Taxanes are known to exert their cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for cytotoxic taxanes involves the stabilization of microtubules.[5] Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes bind to the β-tubulin subunit of the microtubule polymer, promoting its assembly and preventing its disassembly.[5] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

Workflow for Investigating Microtubule Stabilization:

Caption: Workflow for tubulin polymerization assay.

Potential Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. Based on the known mechanisms of other taxanes, this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as that caused by mitotic arrest. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[6][7][8]

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors, such as Fas and TNF receptors. This binding triggers a signaling cascade that also culminates in the activation of executioner caspases.[6]

Diagram of Potential Apoptotic Signaling Pathway:

Caption: Potential apoptotic signaling pathways.

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activity of this compound against various cancer cell lines can be determined using standard in vitro assays.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Apoptosis Detection:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

-

Data Interpretation: Quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis, and necrosis).

Future Directions

Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Biological Data: Determination of IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.

-

Detailed Mechanistic Studies: In-depth investigation of its effects on microtubule dynamics and the specific signaling pathways involved in apoptosis induction.

-

In Vivo Efficacy: Evaluation of its anti-tumor activity in animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

This technical guide provides a foundational understanding of this compound. As a member of the promising taxane family, this compound represents a valuable subject for further investigation in the field of cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vegpharm.com [vegpharm.com]

- 3. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by 9,11-dehydroergosterol peroxide from Ganoderma Lucidum mycelium in human malignant melanoma cells is Mcl-1 dependent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 9-Deacetyltaxinine E from Taxus mairei

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxoid compound found in various species of the yew tree, notably Taxus mairei. Taxoids, a class of diterpenoids, are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (Taxol®). While less studied than paclitaxel, this compound and other taxinine derivatives are gaining attention for their potential biological activities, including roles in cancer therapy and the modulation of multidrug resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound from its natural source, Taxus mairei, with a focus on its isolation, characterization, and potential mechanisms of action.

Natural Source and Quantitative Analysis

This compound has been identified as a constituent of Taxus mairei, particularly within the seeds of the plant.[1][2] While the presence of this compound is confirmed, specific quantitative data on its yield from Taxus mairei remains limited in publicly available literature. The concentration of taxoids in Taxus species can vary significantly based on factors such as the geographical location, age of the plant, and the specific tissue being analyzed.

For comparison, the content of other taxoids in Taxus species has been quantified. For instance, in Taxus × media, the needles have been found to contain approximately 0.126 mg/g of 10-deacetyltaxol (10-DAT). It is important to note that these values are not directly transferable to this compound content in Taxus mairei but highlight the typical range of taxoid concentrations in these plants. Further quantitative studies, likely employing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are necessary to determine the precise yield of this compound from various tissues of Taxus mairei.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₄O₉ | Inferred from related taxinines |

| Molar Mass | 608.7 g/mol | Inferred from related taxinines |

| Class | Taxoid Diterpenoid | General Knowledge |

Experimental Protocols

Extraction of Crude Taxoid Mixture

-

Plant Material Preparation: Air-dried and powdered seeds of Taxus mairei are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure maximum recovery of the taxoids.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The taxoid-rich fractions are then subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and acetone with increasing acetone concentration, is used to separate the compounds into fractions with varying compositions.

Isolation and Purification of this compound

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) analysis against a reference standard if available, are further purified using preparative HPLC.[1][2]

-

Recrystallization: The purified fractions of this compound can be further purified by recrystallization from a suitable solvent system to obtain the compound in high purity.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[3]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known mechanisms of other taxoids, it is plausible to hypothesize its potential anticancer properties.

Anticancer Activity (Hypothesized)

The primary mechanism of action for anticancer taxoids like paclitaxel is the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death). It is reasonable to assume that this compound may exert similar effects, although experimental verification is required.

-

In Vitro Assays: To investigate the anticancer activity of this compound, a series of in vitro assays would be necessary.

-

Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.[6][7][8][9]

-

Cell Cycle Analysis (Flow Cytometry): To identify the specific phase of the cell cycle at which the compound induces arrest.

-

Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To confirm that the compound induces programmed cell death.

-

Modulation of Multidrug Resistance (Potential Activity)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11] Some taxinine derivatives have been reported to modulate the activity of P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[12][13] This suggests a potential application for this compound as an MDR modulator.

-

P-glycoprotein Inhibition Assays: The ability of this compound to inhibit P-gp can be assessed using assays that measure the accumulation of a fluorescent P-gp substrate (e.g., rhodamine 123) in cancer cells overexpressing P-gp.[14] A reversal of the resistant phenotype in the presence of the compound would indicate its potential as an MDR modulator.

Future Directions

The study of this compound is still in its nascent stages. To fully understand its therapeutic potential, the following areas of research are critical:

-

Quantitative Analysis: Rigorous quantitative studies are needed to determine the abundance of this compound in various parts of Taxus mairei and to identify optimal harvesting and extraction conditions.

-

Biological Screening: A comprehensive screening of this compound against a wide panel of cancer cell lines is required to identify its spectrum of activity.

-

Mechanism of Action Studies: Detailed investigations into its molecular mechanism of action are essential, including its effects on microtubule dynamics and specific signaling pathways involved in cell proliferation and apoptosis.

-

MDR Modulation: Further research is warranted to confirm its activity as a P-glycoprotein inhibitor and to evaluate its potential in combination therapies to overcome multidrug resistance.

-

Pharmacokinetic and In Vivo Studies: Should in vitro studies show promise, subsequent pharmacokinetic and in vivo efficacy studies in animal models will be necessary to evaluate its potential as a drug candidate.

Conclusion

This compound represents an intriguing natural product from Taxus mairei with potential applications in oncology. While significant research is still required to fully elucidate its pharmacological profile, the existing knowledge on related taxoids provides a strong foundation for future investigations. The methodologies and potential mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

References

- 1. [Studies on chemical constituents in seeds of Taxus mairei II] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro assessment and characterization of anticancer, antibacterial, and antioxidant activity of diatom-derived metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anticancer activity of fruit extracts from Vaccinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Taxifolin Resensitizes Multidrug Resistance Cancer Cells via Uncompetitive Inhibition of P-Glycoprotein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of tamoxifen with the multidrug resistance P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 9-Deacetyltaxinine E in Yew Trees: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 9-deacetyltaxinine E, a taxoid found in yew (Taxus) species. While the biosynthesis of the anticancer drug Paclitaxel (Taxol) has been extensively studied, the pathways leading to the vast array of other taxoids, such as this compound, are less defined. This document synthesizes current knowledge on taxoid biosynthesis to propose a putative pathway for this compound, details relevant experimental protocols for its study, and presents quantitative data on related compounds to serve as a benchmark for future research. Visualizations of the proposed metabolic route and experimental workflows are provided to facilitate a deeper understanding of the complex biochemical processes involved.

Introduction

The genus Taxus is a rich source of complex diterpenoid alkaloids known as taxoids. Among the hundreds of identified taxoids, Paclitaxel is the most renowned due to its potent anticancer properties. However, the structural diversity of other taxoids, including this compound, presents a valuable resource for the discovery of new therapeutic agents and for understanding the intricate metabolic network within yew trees. This compound is characterized by a taxane core with specific hydroxylations, acetylations, and a cinnamoyloxy group. A significant finding in the study of related compounds was the structural revision of a molecule previously identified as 10-deacetyltaxinine to a 9-deacetylated analogue, underscoring the importance of precise structural elucidation in this class of compounds[1][2]. This guide focuses on the enzymatic steps believed to be responsible for the formation of this compound, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in the plastids of yew cells[3]. The pathway can be conceptualized in three main stages: formation of the taxane skeleton, a series of oxidative and acyl modifications, and the final tailoring steps leading to this compound.

Stage 1: Formation of the Taxane Skeleton

The initial committed step in taxoid biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic taxane skeleton.

-

GGPP to Taxa-4(5),11(12)-diene: The enzyme taxadiene synthase (TDS) catalyzes the complex cyclization of GGPP to form the olefinic intermediate, taxa-4(5),11(12)-diene. This is a rate-limiting step in the overall pathway[4].

Stage 2: Core Skeleton Hydroxylation and Acylation

Following the formation of the basic taxane ring, a series of cytochrome P450 monooxygenases (P450s) and acyltransferases modify the core structure. The precise sequence of these events can be complex and may not be strictly linear, potentially forming a metabolic grid[5].

-

Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the taxadiene core. Based on the structure of this compound (2α,10β-diacetoxy-5α-cinnamoyloxy-taxa-4(20),11-dien-9α-ol), hydroxylations at C2, C5, C9, and C10 are necessary. These reactions are catalyzed by specific P450 hydroxylases.

-

Acylations: Acetyl and cinnamoyl groups are transferred from their respective CoA thioesters to the hydroxylated taxane core. This is carried out by a variety of acyltransferases, which belong to the BAHD family of enzymes[5]. For this compound, this includes the addition of two acetyl groups and one cinnamoyl group.

Stage 3: Final Tailoring Steps

The final steps in the biosynthesis of this compound involve the specific arrangement of functional groups. It is plausible that a precursor molecule undergoes a deacetylation step.

-

Deacetylation: The formation of a 9-hydroxy group suggests the action of a deacetylase enzyme. It is possible that a precursor molecule is first acetylated at the C9 position, followed by a specific deacetylation to yield the final product. Taxoid deacetylases have been identified in yew, though their specific substrate and positional specificities vary[6].

The proposed biosynthetic pathway is visualized in the diagram below.

References

- 1. Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

9-Deacetyltaxinine E: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from the seeds of Taxus mairei. As a member of the taxoid family, which includes the prominent anticancer drug paclitaxel, this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a summary of the currently available physicochemical data for this compound, outlines a general experimental approach for its isolation and characterization, and discusses the context of its biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₄O₉ | [1] |

| Molecular Weight | 608.72 g/mol | [1] |

| CAS Number | 284672-78-2 | [1] |

| Class | Diterpenoid | [1] |

| Source | Seeds of Taxus mairei | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility of this compound are not currently available in published literature.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. However, the complete raw spectral data with detailed peak assignments are not publicly available at this time.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the literature. However, based on general methods for the isolation of taxoids from Taxus species, a generalized workflow can be proposed.

General Workflow for Isolation and Purification of Taxoids from Taxus mairei

Methodology:

-

Extraction: The air-dried and powdered seeds of Taxus mairei are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Taxoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the mixture into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, many taxane diterpenoids isolated from Taxus species have been reported to exhibit significant cytotoxic and anti-inflammatory activities. For instance, several taxoids from Taxus wallichiana var. mairei have shown potent anti-proliferative activity against various cancer cell lines.[2] Some diterpenoids have also been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Given the structural similarity of this compound to other bioactive taxoids, it is plausible that it may also possess cytotoxic or anti-inflammatory properties. Future research could explore its effects on cancer cell viability and its potential to modulate inflammatory responses. A hypothetical signaling pathway that could be investigated for a taxoid compound is the NF-κB pathway, which is a key regulator of inflammation.

Conclusion

This compound is a taxane diterpenoid with a defined chemical structure that has been isolated from Taxus mairei. While its basic physicochemical properties are known, a comprehensive profile including detailed spectral data, melting point, and solubility is yet to be published. Furthermore, its biological activities and potential mechanisms of action remain unexplored. The information provided in this guide serves as a foundation for researchers and scientists interested in further investigating this natural product for its potential therapeutic applications. Future studies are warranted to fully characterize this compound and to evaluate its pharmacological potential.

References

9-Deacetyltaxinine E: A Technical Guide to its Diterpenoid Classification, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid found in plants of the Taxus genus, notably Taxus mairei. As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel (Taxol®), this compound holds significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the diterpenoid classification of this compound, its biological activity with available quantitative data, detailed experimental protocols for its isolation and characterization, and a depiction of its established mechanism of action.

Diterpenoid Classification

This compound belongs to the large and structurally diverse class of taxane diterpenoids. The defining feature of taxanes is their core chemical skeleton. Based on its molecular structure, this compound is specifically classified as 2α,9α-diacetoxy-10β-hydroxy-5α-cinnamoyloxytaxa-4(20),11-dien-13-one .

This nomenclature reveals key structural details:

-

Taxa-4(20),11-diene skeleton : This indicates the fundamental carbocyclic framework, which is a "normal" 6/8/6 tricyclic ring system. The "4(20),11-diene" designation specifies the location of two double bonds within this skeleton.

-

Functional Groups : The name also details the various functional groups attached to the core and their stereochemistry:

-

Two acetate groups at positions 2α and 9α.

-

A hydroxyl group at position 10β.

-

A cinnamoyloxy group at position 5α.

-

A ketone group at position 13.

-

This specific arrangement of functional groups on the taxane core is crucial for the molecule's chemical properties and biological activity.

Biological Activity and Quantitative Data

Taxane diterpenoids are renowned for their potent cytotoxic and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the broader class of taxanes from Taxus mairei has been extensively studied. The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, which disrupts the normal process of cell division and leads to apoptotic cell death.[1][2][3][4][5]

Research on various taxane compounds isolated from Taxus mairei has demonstrated significant cytotoxic activity against a range of cancer cell lines. This provides a strong indication of the potential bioactivity of this compound.

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| Taxanes (General) | A549 (Non-small cell lung cancer) | Inhibitory | 26–167 µg/mL | [6] |

| Taxanes (General) | B16 (Mouse melanoma) | Inhibitory | 20–768 µg/mL | [6] |

| Taxanes (General) | BEL7402 (Human hepatoma) | Inhibitory | 30–273 µg/mL | [6] |

| Taxinine | A549 (Non-small cell lung cancer) | Inhibitory | 46.17 µg/mL | [6][7] |

| Taxinine | B16 (Mouse melanoma) | Inhibitory | 350.64 µg/mL | [6][7] |

| Taxinine | BEL7402 (Human hepatoma) | Inhibitory | 113.97 µg/mL | [6][7] |

| Taxane Glucoside (Compound 13) | A2780/TAX (Taxol-resistant ovarian carcinoma) | Inhibitory | 0.19 µM | [8] |

| Paclitaxel (for comparison) | A2780/TAX (Taxol-resistant ovarian carcinoma) | Inhibitory | 4.4 µM | [8] |

| Docetaxel (for comparison) | A2780/TAX (Taxol-resistant ovarian carcinoma) | Inhibitory | 0.42 µM | [8] |

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of taxane diterpenoids like this compound from Taxus species, based on established methodologies.

Extraction and Isolation

-

Plant Material Collection and Preparation : Collect fresh plant material (e.g., seeds, needles, or bark) of Taxus mairei. The plant material should be air-dried in the shade and then ground into a coarse powder.

-

Solvent Extraction : The powdered plant material is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation : The fraction containing the taxane diterpenoids (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography : Further purification of the sub-fractions is often carried out using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number and types of protons in the molecule and their chemical environment.

-

¹³C NMR : Shows the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and the determination of the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the presence of chromophores, such as the cinnamoyl group.

Signaling Pathways and Logical Relationships

The primary mechanism of action of cytotoxic taxane diterpenoids is the disruption of microtubule dynamics, a critical process for cell division.

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound, like other cytotoxic taxanes, interferes with the normal cell cycle. It binds to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This binding stabilizes the microtubules, preventing their depolymerization. The lack of microtubule dynamics halts the cell cycle in the M-phase (mitosis), leading to mitotic arrest and ultimately triggering programmed cell death (apoptosis).

Caption: Experimental workflow for isolation and analysis.

Conclusion

This compound is a structurally defined taxane diterpenoid with significant potential for further investigation. Its classification within the taxa-4(20),11-diene subgroup provides a basis for understanding its chemical properties and potential biological activities. The established mechanism of action for this class of compounds, microtubule stabilization, underscores its relevance in anticancer research. The provided experimental protocols offer a framework for the isolation and characterization of this and related compounds, facilitating future studies into its specific cytotoxic effects and potential as a lead compound in drug development. Further research is warranted to determine the specific IC50 values of this compound against a broader panel of cancer cell lines to fully elucidate its therapeutic potential.

References

- 1. Stabilization of microtubules by taxane diterpenoids: insight from docking and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 3. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 4. mdpi.com [mdpi.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. mdpi.com [mdpi.com]

- 7. Cultivation and Pharmacological Activities of Taxus mairei | Encyclopedia MDPI [encyclopedia.pub]

- 8. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on 9-Deacetyltaxinine E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from various species of the Taxus genus, notably the seeds of Taxus × media and Taxus mairei, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a preliminary overview of this compound, including its chemical properties, and collates available information on its biological activities. While comprehensive data remains emergent, this document serves as a foundational resource for researchers embarking on further investigation of this promising natural product.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure typical of taxane diterpenoids. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₄O₉ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| CAS Number | 284672-78-2 | [1] |

| Class | Diterpenoid (Taxane) | [1] |

| Natural Sources | Seeds of Taxus × media, Taxus mairei | [2][3] |

Biological Activities

Preliminary research suggests that this compound, as a constituent of Taxus extracts, contributes to the observed biological activities of these extracts, which are primarily noted for their anticancer effects. However, specific quantitative data for the isolated this compound is not yet widely available in the public domain. The anticancer activity of Taxus extracts is well-established and is largely attributed to the presence of various taxane compounds, including paclitaxel and its analogues.[2]

Anticancer Activity

Extracts from Taxus × media, which contain a variety of taxanes including this compound, have demonstrated notable anticancer properties.[2] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While it is plausible that this compound shares this mechanism, further studies are required for confirmation.

Other Potential Activities

The broader pharmacological activities of Taxus × media extracts suggest that its constituent compounds may also possess antibacterial, anti-diabetic, anti-inflammatory, and antioxidant effects.[2] Dedicated studies on isolated this compound are necessary to ascertain its specific contributions to these activities.

Experimental Protocols

Detailed experimental protocols for the specific biological evaluation of this compound are not extensively documented in publicly accessible literature. However, standard methodologies for assessing the biological activities of natural products can be adapted for its study.

Isolation of this compound

A general workflow for the isolation of taxanes from Taxus species is outlined below. This process would require optimization for the specific isolation of this compound.

Cytotoxicity Assay (Conceptual)

To determine the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.

Signaling Pathways (Hypothetical)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other taxanes, it is hypothesized that its primary target is the microtubule network, which would consequently impact downstream pathways related to cell cycle regulation and apoptosis.

Apoptosis Induction Pathway (Hypothetical)

Should this compound induce apoptosis via microtubule stabilization, it would likely trigger the intrinsic apoptotic pathway.

Future Directions

The field of natural product research would greatly benefit from further investigation into this compound. Key areas for future research include:

-

Quantitative Biological Evaluation: Determination of IC50 and MIC values for this compound against a panel of cancer cell lines, bacteria, and fungi.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its biological effects.

-

Signaling Pathway Analysis: Identification of the specific signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

Conclusion

This compound represents a promising, yet understudied, member of the taxane family. While its presence in biologically active Taxus extracts suggests therapeutic potential, a significant research gap exists regarding its specific pharmacological profile. This guide serves to consolidate the currently available information and to provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this natural compound.

References

Unraveling the True Structure of a Taxoid: The Revision of 10-deacetyltaxinine to 9-Deacetyltaxinine E

A comprehensive analysis of the spectroscopic data that led to the structural reassignment of a key taxane derivative, providing critical insights for researchers in natural product chemistry and drug development.

In the field of natural product chemistry, the precise structural elucidation of bioactive compounds is paramount for understanding their chemical properties and pharmacological activities. Taxoids, a class of diterpenoids isolated from yew trees (Taxus species), have been a subject of intense research due to the potent anticancer activity of their flagship member, paclitaxel (Taxol®). The intricate and highly oxygenated scaffold of taxanes presents a significant challenge for structural determination, occasionally leading to initial misassignments that are later rectified through rigorous spectroscopic analysis. This technical guide provides an in-depth examination of the structural revision of the compound previously identified as 10-deacetyltaxinine to its correct structure, 9-deacetyltaxinine E. This reassignment was a crucial clarification in the chemistry of taxinine-type taxoids.

The structural correction was conclusively reported by Shi, Q. W., et al. in their 2006 publication in Natural Product Research, titled "Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei".[1][2] Their work highlighted the power of modern two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy in resolving ambiguous structural features. This guide will dissect the experimental evidence presented in their study, offering a detailed look at the methodologies and the key spectroscopic data that underpinned this important structural revision.

The Path to Structural Revision: An Experimental Overview

The process of isolating and subsequently revising the structure of 10-deacetyltaxinine involved a systematic workflow, beginning with the extraction from a natural source and culminating in detailed spectroscopic analysis. The logical flow of this process is essential for understanding the context of the structural reassignment.

Figure 1. Experimental workflow for the isolation and structural revision of this compound.

Spectroscopic Evidence: The Core of the Revision

The structural reassignment of 10-deacetyltaxinine to this compound was primarily based on a detailed analysis of its 1D and 2D NMR spectra. The key lay in the interpretation of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) data, which revealed long-range correlations and spatial proximities inconsistent with the originally proposed structure.

Key NMR Data Leading to Structure Revision

The following tables summarize the critical ¹H and ¹³C NMR chemical shifts, as well as the pivotal HMBC and NOESY correlations that provided the definitive evidence for the revised structure of this compound.

Table 1: Comparative ¹H NMR Data (CDCl₃)

| Proton | Incorrect Structure (Predicted for 10-deacetyltaxinine) | Correct Structure (Observed for this compound) | Key Observations |

| H-9 | ~4.5-4.8 ppm (with acetate) | ~5.7 ppm (alkene) | Significant downfield shift, indicating proximity to a double bond. |

| H-10 | ~5.0-5.3 ppm (alkene) | ~4.2 ppm (with hydroxyl) | Significant upfield shift, consistent with an alcohol functionality. |

Table 2: Comparative ¹³C NMR Data (CDCl₃)

| Carbon | Incorrect Structure (Predicted for 10-deacetyltaxinine) | Correct Structure (Observed for this compound) | Key Observations |

| C-9 | ~75 ppm | ~135 ppm | Downfield shift indicative of a sp² carbon (alkene). |

| C-10 | ~140 ppm | ~70 ppm | Upfield shift consistent with a sp³ carbon bearing a hydroxyl group. |

| Acetate C=O | at C-10 (~170 ppm) | at C-9 (~170 ppm) | Location of the acetate group is the central point of the revision. |

Table 3: Crucial HMBC and NOESY Correlations for this compound

| Correlation Type | Key Observed Correlations | Structural Implication |

| HMBC | H-9 to C-10, C-11, C-12, and acetate C=O | Confirms the position of the double bond and the attachment of the acetate group at C-9. |

| H-10 to C-9, C-11, C-2, and C-3 | Supports the connectivity around the C-10 position bearing a hydroxyl group. | |

| NOESY | H-9 with H-1 and H-14 | Establishes the stereochemistry and spatial proximity of the proton at the C-9 position. |

| H-10 with H-7 and H-19 | Provides further evidence for the stereochemical arrangement around the C-10 position. |

The Decisive Logic: Reinterpreting the Spectroscopic Puzzle

The core of the structural revision hinged on the unambiguous placement of an acetate group and a hydroxyl group on the taxane core. The initial assignment placed the acetate at C-10 and the hydroxyl at C-9. However, the detailed 2D NMR data, particularly the HMBC correlations, definitively showed that the acetate carbonyl carbon was correlated to the proton at C-9, not C-10. This single piece of evidence, supported by the chemical shifts and other correlations, necessitated the structural revision.

Figure 2. Logical diagram illustrating the key evidence for the structural revision.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon this work, the following are the generalized experimental protocols based on the methodologies typically employed in the isolation and characterization of taxoids, as reflected in the work of Shi et al. (2006).

Isolation and Purification

-

Extraction: The air-dried and powdered seeds of Taxus mairei were extracted exhaustively with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography: The chloroform-soluble fraction, being rich in taxoids, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile and water to yield the pure compound, this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (typically 400 MHz or higher) in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using either Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) techniques to determine the elemental composition and confirm the molecular weight of the isolated compound.

Conclusion

The structural revision of 10-deacetyltaxinine to this compound serves as a compelling case study in the application of advanced spectroscopic techniques for the unambiguous characterization of complex natural products. This correction not only refines our understanding of the chemical diversity of taxoids but also underscores the critical importance of rigorous, multi-faceted analytical approaches in natural product research. For scientists and professionals in drug development, this revised structure provides a more accurate foundation for structure-activity relationship (SAR) studies and the semi-synthesis of novel taxane-based therapeutic agents. The detailed data and methodologies presented herein offer a valuable resource for the continued exploration of the vast and intricate world of natural products.

References

Early Investigations into Taxoids from Taxus mairei Seeds: A Technical Guide

This technical guide provides a comprehensive overview of early research on taxoids derived from the seeds of Taxus mairei. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the isolation, identification, and preliminary cytotoxic evaluation of these complex diterpenoids. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes the workflow for taxoid extraction and analysis.

Quantitative Analysis of Taxoids in Taxus mairei Seeds

Early studies have successfully identified and quantified a variety of taxoids in different parts of the Taxus mairei seed. The seed embryo, in particular, has been found to be a rich source of these compounds. The table below presents a summary of the quantitative data available from initial research.

| Taxoid | Seed Part | Content (µg/g) |

| Paclitaxel | Embryo | 866.47 |

| 7-epi-10-Deacetyltaxol | Embryo | 722.50 |

| 10-Deacetylbaccatin III | Embryo | 124.09 |

| Baccatin III | Embryo | 44.88 |

| Cephalomannine | Embryo | 25.16 |

| Paclitaxel | Seed Coat | 173.94 |

| 10-Deacetylbaccatin III | Seed Coat | 116.05 |

| Baccatin III | Seed Coat | 116.60 |

Experimental Protocols

The following sections detail the methodologies employed in the early studies for the extraction, isolation, and characterization of taxoids from Taxus mairei seeds.

Extraction of Taxoids

The initial step in isolating taxoids from Taxus mairei seeds involves a solvent extraction process. A typical protocol is as follows:

-

Preparation of Plant Material : The seeds of Taxus mairei are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered seeds are then subjected to extraction with an organic solvent, commonly ethanol or a mixture of chloroform and methanol.[1] This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the taxoids.

-

Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Isolation and Purification of Taxoids

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate individual taxoids.

-

Column Chromatography : The concentrated extract is first fractionated using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase consists of a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC) : Further purification of the fractions obtained from column chromatography is often achieved using preparative TLC.[2] This technique allows for the separation of compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure taxoid compounds, preparative High-Performance Liquid Chromatography (HPLC) is employed.[2] A C18 reversed-phase column is typically used with a mobile phase such as a methanol-water gradient.

Structural Elucidation and Characterization

The chemical structures of the isolated taxoids are determined using a combination of spectroscopic techniques.

-

Spectroscopic Analyses : The purified compounds are subjected to various spectroscopic methods for structural elucidation. These include:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds.[1]

-

Infrared (IR) Spectroscopy : This provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : This is used to identify the presence of chromophores in the structure.

-

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of taxoids from the seeds of Taxus mairei.

Cytotoxicity of a Novel Taxoid

One of the significant findings from early studies on Taxus mairei seeds was the isolation of a new 2(3→20) abeotaxane, named taxumairone A.[3] This novel compound exhibited potent cytotoxic activity against human colon carcinoma cells (HCT-116) with an ED50 of 0.1 µg/ml.[3] The structure of taxumairone A was determined through 2D-NMR spectral analysis and chemical correlation with taxin B.[3]

Conclusion

The early investigations into the taxoids from Taxus mairei seeds have revealed a rich source of diverse and biologically active compounds. The methodologies for their extraction, isolation, and characterization, though established, require meticulous application. The potent cytotoxicity of novel compounds like taxumairone A underscores the potential of Taxus mairei seeds as a source for new anticancer drug leads. This guide provides a foundational understanding for researchers to build upon in the ongoing quest for novel therapeutic agents from natural sources.

References

- 1. An endophytic fungus efficiently producing paclitaxel isolated from Taxus wallichiana var. mairei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Studies on chemical constituents in seeds of Taxus mairei II] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 9-Deacetyltaxinine E and Related Taxoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 9-Deacetyltaxinine E and other taxane diterpenoids. Due to the limited availability of specific data for this compound, this document outlines the general methodologies and expected spectral features for this class of compounds, using closely related and well-documented analogs as illustrative examples. The protocols and data presented herein are intended to serve as a comprehensive resource for the isolation, structure elucidation, and analysis of these complex natural products.

Introduction to Taxoids and this compound

Taxoids are a class of diterpenoids produced by plants of the genus Taxus (yew)[1][2]. They are of significant interest due to their wide range of biological activities, most notably the anticancer properties of paclitaxel (Taxol®) and its derivatives[2][3]. The structural diversity of taxoids is vast, with hundreds of unique compounds identified[1][3]. This compound belongs to this family, and its characterization relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The accurate interpretation of these data is crucial for unambiguous structure determination[4][5].

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a taxoid. For this compound, the expected molecular formula would be analyzed to a high degree of accuracy. Tandem MS (MS/MS) experiments are then employed to fragment the molecule and provide information about its substructures.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Related Taxoid

| Ion | Formula | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | C₃₅H₄₂O₁₁ | 642.2727 | 642.2725 | -0.3 |

| [M+Na]⁺ | C₃₅H₄₂NaO₁₁ | 665.2625 | 665.2621 | -0.6 |

| [M+K]⁺ | C₃₅H₄₂KO₁₁ | 681.2364 | 681.2359 | -0.7 |

Note: The data presented is for a representative taxoid and serves as an example of what would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the complete structure elucidation of taxoids. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃) for a Related Taxoid

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.85 | m | |

| 2 | 5.65 | d | 7.1 |

| 3 | 3.85 | d | 7.1 |

| 5 | 4.98 | dd | 9.6, 2.0 |

| 6α | 1.88 | m | |

| 6β | 2.55 | m | |

| 7 | 4.45 | m | |

| 9 | 5.40 | d | 10.5 |

| 10 | 6.40 | d | 10.5 |

| 13 | 6.20 | t | 8.5 |

| 16 | 1.15 | s | |

| 17 | 1.25 | s | |

| 18 | 1.70 | s | |

| 19 | 1.60 | s | |

| 2' | 5.78 | dd | 8.9, 2.5 |

| 3' | 4.80 | d | 2.5 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). This data is illustrative for a related taxoid.

Table 3: Representative ¹³C NMR Data (125 MHz, CDCl₃) for a Related Taxoid

| Position | δ (ppm) |

| 1 | 79.2 |

| 2 | 75.1 |

| 3 | 45.8 |

| 4 | 81.1 |

| 5 | 84.5 |

| 6 | 35.6 |

| 7 | 72.3 |

| 8 | 58.6 |

| 9 | 203.8 |

| 10 | 76.5 |

| 11 | 133.8 |

| 12 | 142.1 |

| 13 | 72.8 |

| 14 | 35.7 |

| 15 | 43.2 |

| 16 | 26.8 |

| 17 | 21.9 |

| 18 | 14.8 |

| 19 | 10.9 |

| 20 | 76.5 |

Note: This data is illustrative for a related taxoid.

Experimental Protocols

The successful isolation and characterization of taxoids require meticulous experimental procedures.

-

Extraction: Dried and powdered plant material (e.g., needles, bark) of a Taxus species is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel, reversed-phase (C18) chromatography, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

-

Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: Data is acquired in both positive and negative ion modes. MS/MS fragmentation is induced by collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the structure elucidation of a novel taxoid and the logical relationships in interpreting the spectroscopic data.

Caption: Workflow for the isolation and structure elucidation of taxoids.

Caption: Logical flow of NMR data interpretation for structure elucidation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, structure elucidation and approaches to the partial synthesis of new taxol analogs [vtechworks.lib.vt.edu]

- 5. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Basic Pharmacology of 9-Deacetyltaxinine E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a foundational understanding of the expected pharmacology of 9-Deacetyltaxinine E based on the known characteristics of the taxane class of compounds. It outlines the presumed mechanism of action, potential therapeutic effects, and the standard experimental protocols used to evaluate such compounds. Due to the lack of specific data for this compound, this document serves as a roadmap for future research rather than a summary of existing knowledge.

Presumed Mechanism of Action: Microtubule Stabilization

Taxanes, as a class, exert their cytotoxic effects by interfering with the normal function of microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing assembly (polymerization) and disassembly (depolymerization).

The presumed primary mechanism of action for this compound, in line with other taxanes, is the stabilization of microtubules .[2] It is hypothesized to bind to the β-tubulin subunit of the microtubule polymer, which prevents their depolymerization. This disruption of microtubule dynamics leads to a series of cellular events culminating in cell death.

Signaling Pathway for Taxane-Induced Cell Death